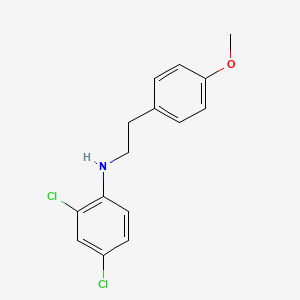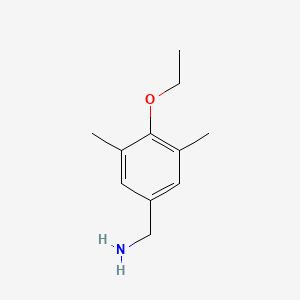
(4-Ethoxy-3,5-dimethylphenyl)methanamine
Descripción general
Descripción
“(4-Ethoxy-3,5-dimethylphenyl)methanamine” is a chemical compound with the molecular formula C11H17NO and a molecular weight of 179.26 .
Molecular Structure Analysis
The InChI code for “(4-Ethoxy-3,5-dimethylphenyl)methanamine” is 1S/C11H17NO3/c1-4-15-11-9 (13-2)5-8 (7-12)6-10 (11)14-3/h5-6H,4,7,12H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Aplicaciones Científicas De Investigación
Chiral Discrimination and Separation
Research has demonstrated the use of derivatives of (4-Ethoxy-3,5-dimethylphenyl)methanamine in chiral discrimination and separation. For example, the separation of enantiomers was achieved on an amylose tris-3,5-dimethylphenyl carbamate stationary phase, highlighting the compound's application in chromatography and analytical chemistry for enantioselective purposes. This process is crucial for pharmaceuticals where the activity of drug enantiomers can differ significantly (Bereznitski et al., 2002).
Polymer Science
In polymer science, 3,5-dimethylphenyl methacrylate, a related compound, has been synthesized and used to create homopolymers and copolymers. These materials were characterized by various techniques, indicating their potential applications in developing new materials with tailored properties. Such polymers could find applications in coatings, adhesives, and possibly in the field of nanotechnology due to their unique structural and thermal properties (Vijayanand et al., 2002).
Antimicrobial Activity
Novel (4-Ethoxy-3,5-dimethylphenyl)methanamine derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. These compounds showed moderate to very good antimicrobial activities, comparable to first-line drugs. This suggests their potential use in developing new antimicrobial agents to combat resistant strains of bacteria and fungi, addressing a critical need in public health (Thomas et al., 2010).
Catalysis and Chemical Synthesis
The synthesis and characterisation of N-substituted bis-phenols as precursors for unsymmetrical triarylmethane cations have been explored. These compounds, including derivatives of (4-Ethoxy-3,5-dimethylphenyl)methanamine, have been used to generate cationic species with characteristic visible absorptions, suggesting applications in catalysis and as intermediates in organic synthesis. Such cationic species could be useful in various chemical transformations and in the development of colorimetric sensors (Sarma et al., 2007).
Propiedades
IUPAC Name |
(4-ethoxy-3,5-dimethylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-4-13-11-8(2)5-10(7-12)6-9(11)3/h5-6H,4,7,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFOXSKPKOQGRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1C)CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethoxy-3,5-dimethylphenyl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



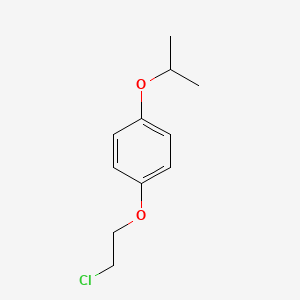
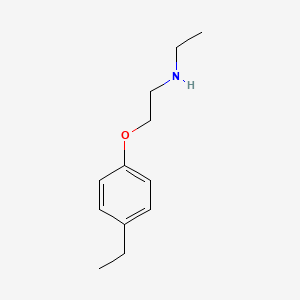
![2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid](/img/structure/B1437540.png)
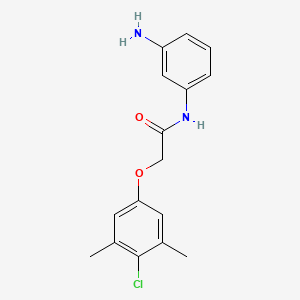
![3-{[2-(1-Cyclohexen-1-YL)ethyl]-amino}propanenitrile](/img/structure/B1437546.png)
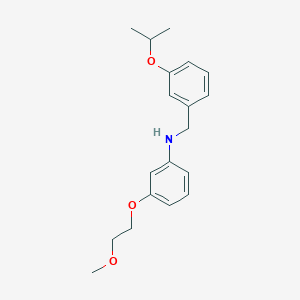
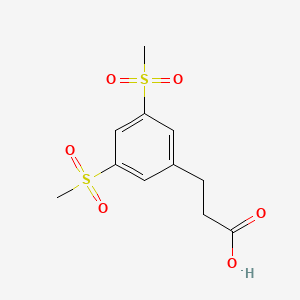
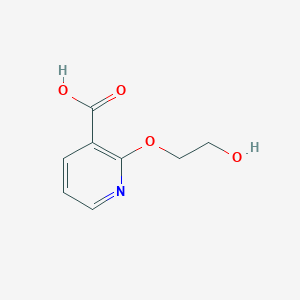
![N-[2-(2-fluorophenyl)ethyl]cyclopentanamine](/img/structure/B1437551.png)
![3-Ethoxy-N-[2-(2-isopropylphenoxy)ethyl]aniline](/img/structure/B1437552.png)
![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-2-isopropoxyaniline](/img/structure/B1437554.png)
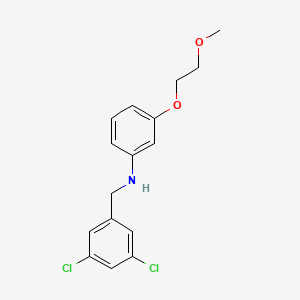
![N-[2-(Isopentyloxy)benzyl]-4-methylaniline](/img/structure/B1437558.png)
